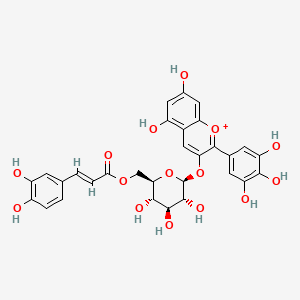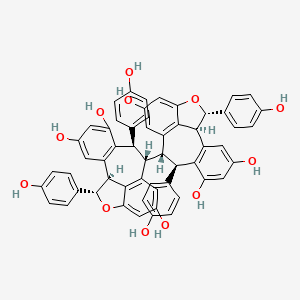
Nepalensinol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nepalensinol F is a stilbenoid isolated from the stems of Kobresia nepalensis and has been shown to exhibit inhibitory activity against topoisomerase II. It has a role as a metabolite and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an organic heterotetracyclic compound, a cyclic ether, a polyphenol and a stilbenoid.
Scientific Research Applications
DNA Topoisomerase II Inhibition
Nepalensinol F, as part of the stilbenoids isolated from the stem of Kobresia nepalensis, exhibits notable inhibitory effects on DNA topoisomerase II. This enzyme is critical for DNA replication and is a potential target for anti-tumor agents. Nepalensinol F and its analogs demonstrate potent activity against this enzyme, suggesting potential applications in cancer research and treatment. Notably, nepalensinol B, a closely related compound, showcased exceptionally strong inhibitory activity, indicating that these stilbenoids could be valuable in the development of new anti-cancer drugs (Yamada et al., 2006) (Yamada et al., 2006).
TNF Inhibitory Activity
Another significant application of nepalensinol F is in the modulation of Tumor Necrosis Factor (TNF) function. TNF is a critical regulator of several chronic inflammatory diseases, including rheumatoid arthritis. Nepalensinol F and its derivatives have been identified as potential TNF inhibitors through in silico studies. These compounds have demonstrated the ability to reduce TNF-induced cytotoxicity and chemokine production, which is pivotal in the progression of inflammatory diseases. Such discoveries open pathways for the development of new therapeutics against TNF-mediated chronic inflammatory diseases (Papadopoulou et al., 2021).
Chemotaxonomic Significance
Nepalensinol F has also contributed to the field of chemotaxonomy, aiding in the classification and differentiation of plant species based on their chemical constituents. The isolation of nepalensinol F and other oligostilbenoids from certain plant species supports the use of these compounds in defining taxonomic relationships within and across plant families. This not only provides insights into plant evolution and systematics but also aids in the identification and classification of plants, which is crucial for understanding biodiversity and conservation efforts (Wibowo & Ahmat, 2015).
properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1S,8R,9S,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53+,54+,55-,56-/m1/s1 |
InChI Key |
YQQUILZPDYJDQJ-RNDSKEHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



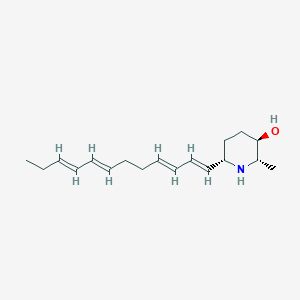
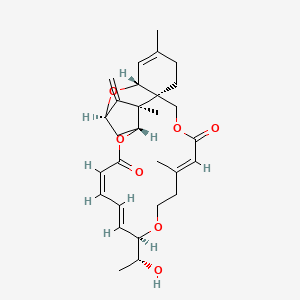

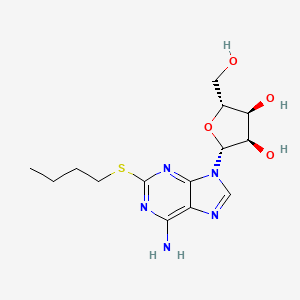
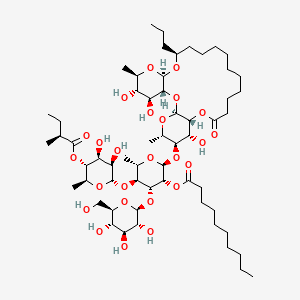
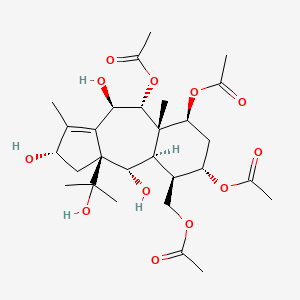
![[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246537.png)
![(R)-7-butyl-6,8-dihydroxy-3-[(3E)-pent-3-en-1-yl]-3,4-dihydroisochromen-1-one](/img/structure/B1246540.png)

![(1'S,6'R,7'R,8R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1246543.png)
![3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one](/img/structure/B1246544.png)
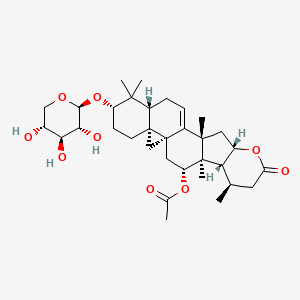
![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
